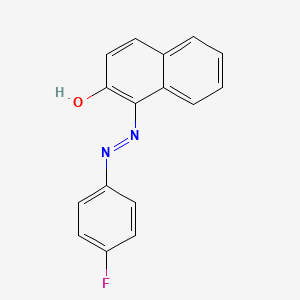

2-Naphthol, 1-(p-fluorophenylazo)-

Description

Contextualization within Organic Synthesis and Azo Dye Classification

Arylazo-2-naphthols are a significant class of compounds within the broader field of organic synthesis and are a prominent member of the azo dye family. Azo dyes are characterized by the presence of an azo group (-N=N-) which connects two aromatic rings. This structural feature is responsible for the vibrant colors exhibited by these compounds. The synthesis of arylazo-2-naphthols is a classic example of an electrophilic aromatic substitution reaction, a fundamental process in organic chemistry.

The general structure of an arylazo-2-naphthol consists of an aryl group and a 2-naphthol (B1666908) moiety linked by an azo bridge. The specific properties of the dye, such as its color, solubility, and fastness, are determined by the nature of the substituents on both the aryl and naphthol rings. These compounds are classified as azo dyes, which constitute the largest and most diverse group of synthetic colorants used in various industries. vipulorganics.comnih.gov

The synthesis of these dyes typically involves a two-step process: diazotization and coupling. unb.capsiberg.com In the first step, a primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid, usually generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. fiveable.meyoutube.com The resulting diazonium salt is a highly reactive electrophile. In the second step, this diazonium salt is reacted with an electron-rich coupling component, in this case, 2-naphthol (also known as β-naphthol). cuhk.edu.hkijpsjournal.com The coupling reaction typically occurs at the C1 position of the 2-naphthol ring due to the activating effect of the hydroxyl group. researchgate.net

Historical Development and Contemporary Significance of Naphthol-Based Azo Compounds

The history of synthetic dyes began in 1856 with the accidental discovery of mauveine by William Henry Perkin. unb.capsiberg.com This event marked the beginning of the "post-aniline" era, a period characterized by the rapid development of synthetic dyes that replaced traditional natural colorants. unb.cajchemrev.com The first azo dyes were synthesized shortly after, with Peter Griess discovering the diazotization reaction in 1858. iipseries.org

Naphthol-based azo dyes quickly gained prominence due to their brilliant colors, good fastness properties, and relatively simple synthesis. The use of 2-naphthol as a coupling component led to the development of a wide range of red, orange, and yellow dyes. vipulorganics.comunb.ca These dyes found extensive applications in the textile, leather, and paper industries. vipulorganics.com

In contemporary times, naphthol-based azo compounds continue to be of significant industrial importance, accounting for a substantial portion of the dyes used globally. nih.govcuhk.edu.hk Research continues to explore new derivatives with improved properties, such as enhanced lightfastness, thermal stability, and specialized applications. The versatility of the azo coupling reaction allows for the fine-tuning of the dye's properties by introducing various substituents onto the aromatic rings. cuhk.edu.hkresearchgate.net This has led to their use in high-tech applications, including in organic light-emitting diodes (OLEDs), nonlinear optical materials, and as analytical reagents. jchemrev.com

Structure

3D Structure

Properties

CAS No. |

1960-13-0 |

|---|---|

Molecular Formula |

C16H11FN2O |

Molecular Weight |

266.27 g/mol |

IUPAC Name |

1-[(4-fluorophenyl)diazenyl]naphthalen-2-ol |

InChI |

InChI=1S/C16H11FN2O/c17-12-6-8-13(9-7-12)18-19-16-14-4-2-1-3-11(14)5-10-15(16)20/h1-10,20H |

InChI Key |

IVVQQRFRRJBPRA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)F)O |

solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Synthetic Methodologies for 2 Naphthol, 1 P Fluorophenylazo and Analogous Systems

Conventional Diazotization and Azo Coupling Reactions

The cornerstone of synthesizing these azo compounds is a two-step process: the diazotization of a primary aromatic amine followed by the azo coupling with an activated aromatic substrate. unb.cabyjus.com This classic method has been employed for over a century to produce a vast array of colorful compounds.

The synthesis of 2-Naphthol (B1666908), 1-(p-fluorophenylazo)- specifically begins with the diazotization of 4-fluoroaniline. In a typical procedure, the primary aromatic amine, 4-fluoroaniline, is dissolved in a mineral acid, most commonly hydrochloric acid, and then treated with an aqueous solution of sodium nitrite (B80452). byjus.comyoutube.com This reaction is highly sensitive to temperature and is strictly maintained between 0-5 °C to prevent the decomposition of the resulting diazonium salt. byjus.comconscientiabeam.com The reaction mixture for diazotization is carefully controlled to ensure the complete formation of the diazonium salt.

The second step is the azo coupling reaction. The freshly prepared diazonium salt solution is slowly added to a cooled alkaline solution of 2-naphthol (β-naphthol). byjus.comyoutube.comconscientiabeam.com The alkaline conditions, typically achieved using sodium hydroxide (B78521), are crucial as they deprotonate the hydroxyl group of 2-naphthol, forming the more reactive naphthoxide ion. cdnsciencepub.com This increased nucleophilicity facilitates the electrophilic attack by the diazonium cation. wikipedia.org The reaction results in the formation of the brightly colored 2-Naphthol, 1-(p-fluorophenylazo)- precipitate. byjus.com

| Reactant/Reagent | Role | Typical Conditions |

| 4-fluoroaniline | Aromatic amine precursor | Dissolved in HCl |

| Sodium nitrite (NaNO₂) | Diazotizing agent | Aqueous solution, added slowly |

| Hydrochloric acid (HCl) | Acidic medium | Concentrated, maintains low pH |

| 2-Naphthol (β-naphthol) | Coupling agent | Dissolved in NaOH solution |

| Sodium hydroxide (NaOH) | Alkaline medium | Activates the coupling agent |

| Temperature | Reaction parameter | 0-5 °C for diazotization and coupling |

The azo coupling reaction with 2-naphthol is highly regioselective. The electrophilic diazonium ion preferentially attacks the C1 position (alpha-position) of the 2-naphthol ring. stackexchange.com This preference is attributed to the electronic properties of the 2-naphthol molecule. The hydroxyl group at C2 is an activating, ortho-, para-directing group. The attack at the C1 position leads to a resonance-stabilized intermediate where the aromaticity of one of the benzene (B151609) rings is preserved in two of the resonance structures. stackexchange.com In contrast, an attack at the C3 position would result in a less stable intermediate. While some minor products resulting from coupling at other positions might form, the C1-coupled product is overwhelmingly the major product.

Mechanistic Pathways of Azo Coupling with Naphthols

The azo coupling reaction is classified as an electrophilic aromatic substitution. wikipedia.org The aryldiazonium cation, generated during the diazotization step, acts as the electrophile. The electron-rich aromatic ring of the naphthoxide ion serves as the nucleophile.

The mechanism proceeds as follows:

Formation of the Electrophile : In the acidic medium, sodium nitrite reacts with the mineral acid to form nitrous acid (HNO₂), which then generates the nitrosonium ion (NO⁺). The primary aromatic amine attacks the nitrosonium ion, and after a series of proton transfers and water elimination, the aryldiazonium ion (Ar-N₂⁺) is formed. prezi.com

Activation of the Coupling Agent : In an alkaline solution, 2-naphthol is deprotonated to form the 2-naphthoxide ion. This ion is a much stronger nucleophile than the neutral 2-naphthol.

Electrophilic Attack : The aryldiazonium cation attacks the electron-rich carbon at the C1 position of the 2-naphthoxide ion. stackexchange.com

Rearomatization : A proton is abstracted from the intermediate, restoring the aromaticity of the naphthalene (B1677914) ring system and yielding the final azo dye.

The rate of the coupling reaction is pH-dependent. While the concentration of the diazonium ion is higher at low pH, the concentration of the more reactive naphthoxide ion is higher at high pH. Therefore, an optimal pH is often sought to balance these opposing factors. cdnsciencepub.com

Green Chemistry Approaches in Azo Dye Synthesis

Traditional methods for azo dye synthesis often involve the use of corrosive acids, volatile organic solvents, and generate significant chemical waste. tandfonline.comresearchgate.net In recent years, green chemistry principles have been applied to develop more environmentally benign synthetic routes.

Key green approaches include:

Solvent-free Synthesis : Performing the diazotization and coupling reactions under solvent-free conditions, often using a grinding method, has been shown to be effective. tandfonline.comrsc.org This approach simplifies the workup, reduces waste, and can lead to shorter reaction times and higher yields.

Use of Solid Acid Catalysts : Replacing liquid acids with solid acid catalysts, such as nano BF₃·SiO₂ or sulfonic acid functionalized magnetic nanoparticles, offers several advantages. tandfonline.comresearchgate.netrsc.org These catalysts are often reusable, less corrosive, and can be easily separated from the reaction mixture. rsc.org

Water-based Synthesis : While traditional methods use water, optimizing the reaction in water to minimize by-products and the use of hazardous reagents is a key area of green chemistry research. researchgate.net

| Green Chemistry Approach | Advantages |

| Solvent-free grinding | Reduced solvent waste, simpler workup, faster reactions. tandfonline.comrsc.org |

| Solid acid catalysts | Reusable, less corrosive, easy separation. tandfonline.comresearchgate.net |

| Optimized aqueous synthesis | Reduced use of hazardous materials, environmentally friendly solvent. researchgate.net |

Synthesis of Substituted Naphthols and Anilines as Precursors

The vast diversity of azo dyes stems from the ability to use a wide range of substituted anilines and naphthols as precursors. The synthesis of these precursors is a critical aspect of expanding the library of azo dyes.

Substituted anilines can be prepared through various standard organic reactions, such as the nitration of an aromatic ring followed by reduction. For instance, to obtain an aniline (B41778) with an electron-withdrawing group, one might start with the corresponding substituted benzene, introduce a nitro group, and then reduce it to the amine.

The synthesis of substituted naphthols can be more complex, often involving multi-step sequences. These can include sulfonation, nitration, halogenation, and other electrophilic substitution reactions on the naphthalene core, followed by functional group transformations to introduce or modify the hydroxyl group and other substituents. The specific synthetic route depends on the desired substitution pattern. The ability to synthesize a wide variety of these precursors allows for the fine-tuning of the resulting azo dye's color, solubility, and other properties. rsc.orgbiotechjournal.in

Advanced Spectroscopic Characterization and Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. For azo dyes like 2-Naphthol (B1666908), 1-(p-fluorophenylazo)-, this technique provides insights into the chromophoric system responsible for its color.

Electronic Transitions and Chromophoric Analysis

The UV-Vis spectrum of azo dyes is characterized by distinct absorption bands corresponding to different electronic transitions. The color of these dyes arises from the extended π-conjugated system that includes the azo group (-N=N-) and the aromatic rings. The absorption spectra of these dyes typically show broad bands, which can be attributed to the potential for azo-hydrazone tautomerism, where both forms may be present and absorb light, especially when there is no interference from the solvent or spectral overlap. nih.gov

The electronic spectrum of similar compounds, such as 1-phenylazo-2-naphthol, shows a maximum absorption (λmax) at 250 nm in ethanol (B145695). ijpsjournal.com The absorption spectrum of naphthol itself presents two main absorption bands, designated as the 1La and 1Lb manifolds. researchgate.net The introduction of the p-fluorophenylazo group significantly modifies these transitions, leading to the characteristic color of the dye.

Solvent Effects on UV-Vis Spectra

The polarity of the solvent can significantly influence the position and intensity of the absorption bands in the UV-Vis spectrum of azo dyes. This phenomenon, known as solvatochromism, is due to the differential stabilization of the ground and excited states of the dye molecule by the solvent.

In alcoholic and hydrogen bond donor solvents, the hydrazone tautomer's peak tends to be sharper, while the azo peak may appear as a shoulder. nih.gov Conversely, in solvents with high hydrogen bond accepting abilities, such as DMF and DMSO, the hydrazone peak may diminish, leaving a distinct peak for the azo form. nih.gov This behavior highlights the role of specific solute-solvent interactions, like hydrogen bonding, in influencing the electronic structure of the dye. researchgate.netnih.gov

For instance, studies on similar azo dyes have shown that increasing solvent polarity can lead to a hypsochromic shift (a shift to shorter wavelengths) in the absorption maximum. researchgate.net The absorption energy of related fluorinated azo dyes has been described using multi-linear equations involving solvent polarity (π*) and hydrogen bond acceptor (β) parameters. nih.gov

Table 1: UV-Vis Absorption Data for Related Azo-Naphthol Dyes

| Compound | Solvent | λmax (nm) |

|---|---|---|

| 1-phenylazo-2-naphthol | Ethanol | 250 |

| 1-(4-methylphenylazo)-2-naphthol | Hexane | 445-470 |

This table presents data for structurally similar compounds to provide context for the spectroscopic behavior of 2-Naphthol, 1-(p-fluorophenylazo)-.

Infrared (IR) and Raman Vibrational Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule and analyzing their vibrational modes.

Identification of Characteristic Functional Groups (N=N, O-H)

The IR spectrum provides clear evidence for the key functional groups within 2-Naphthol, 1-(p-fluorophenylazo)-. The azo group (–N=N–) stretching vibration typically appears in the range of 1200-1400 cm⁻¹. ijpsjournal.com The presence of a hydroxyl (O-H) group is confirmed by a characteristic stretching band, which for a phenolic O-H, can be observed around 3200-3600 cm⁻¹. In the IR spectrum of 2-naphthol, a prominent, sharp signal for the O-H stretch is seen at approximately 3700 cm⁻¹. youtube.com Aromatic C=C stretching vibrations are also expected in the 1500-1700 cm⁻¹ region. ijpsjournal.com

Analysis of Vibrational Modes

Raman spectroscopy complements IR spectroscopy and is particularly useful for analyzing the vibrations of non-polar bonds. For naphthol derivatives, Raman spectra show characteristic bands. For example, in the Raman spectrum of 2-naphthol, a band at 1378 cm⁻¹ is attributed to C-C and C-O stretching vibrations. researchgate.net Comparing the Raman spectra of 1-naphthol (B170400) and 2-naphthol reveals subtle differences in band intensities and positions, highlighting the sensitivity of vibrational modes to the substitution pattern on the naphthalene (B1677914) ring. researchgate.net

Table 2: Characteristic IR and Raman Peaks for Related Compounds

| Functional Group | Technique | Wavenumber (cm⁻¹) | Reference Compound |

|---|---|---|---|

| Azo (-N=N-) | IR | 1200-1400 | 1-phenylazo-2-naphthol |

| Phenolic O-H | IR | ~3700 | 2-naphthol |

| Aromatic C=C | IR | 1500-1700 | 1-phenylazo-2-naphthol |

| C-C and C-O stretch | Raman | 1375 | 2-naphthol |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

For 2-Naphthol, 1-(p-fluorophenylazo)-, ¹H and ¹³C NMR spectroscopy would provide definitive structural confirmation. In the ¹H NMR spectrum of the parent 2-naphthol, seven aromatic protons and one phenolic proton are observed. youtube.com The signals for the aromatic protons typically appear in the region of 7.0-8.0 ppm. The introduction of the p-fluorophenylazo substituent at the 1-position would significantly alter the chemical shifts and coupling patterns of the naphthol protons, particularly those in close proximity to the azo linkage. The fluorine atom on the phenyl ring would introduce additional complexity through ¹H-¹⁹F and ¹³C-¹⁹F couplings.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon atom in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, with those bonded to electronegative atoms (oxygen, nitrogen) appearing at higher chemical shifts.

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For 2-Naphthol, 1-(p-fluorophenylazo)-, the molecular formula is C₁₆H₁₁FN₂O, with an exact mass of approximately 266.0855 g/mol . Electron ionization mass spectrometry (EI-MS) of the parent compound, 1-phenylazo-2-naphthol, shows a prominent molecular ion peak. nist.gov The fragmentation pattern would likely involve the cleavage of the azo bond, leading to characteristic fragment ions corresponding to the fluorophenyl diazonium cation and the naphthol radical cation.

LC-MS would be particularly useful for analyzing this compound in complex mixtures, providing both separation and identification. This technique is frequently employed for the analysis of dyes and related compounds in various matrices.

X-ray Diffraction Analysis for Solid-State Structures

While a crystal structure for 2-Naphthol, 1-(p-fluorophenylazo)- is not publicly available, analysis of related structures, such as 1-(2-fluorobenzoyl)-2,7-dimethoxynaphthalene, can provide valuable insights. researchgate.net It is expected that the molecule would adopt a largely planar conformation, which is characteristic of many azo dyes due to the extensive π-conjugation. The planarity, however, may be slightly distorted due to steric hindrance between the azo group and the peri-hydrogen on the naphthol ring.

In the solid state, intermolecular interactions such as π-π stacking between the aromatic rings and hydrogen bonding involving the hydroxyl group are anticipated to play a significant role in the crystal packing. The fluorine atom may also participate in weak hydrogen bonding or other non-covalent interactions.

Advanced Fluorescence Spectroscopy and Quenching Phenomena

Naphthol and its derivatives are known to be fluorescent. nih.gov 2-Naphthol itself exhibits fluorescence, and it is expected that 2-Naphthol, 1-(p-fluorophenylazo)- would also be fluorescent, likely with shifted excitation and emission maxima due to the extended conjugation of the azo linkage. The introduction of the azo group can sometimes lead to fluorescence quenching through various mechanisms, including energy transfer and photoinduced electron transfer. The specific photophysical properties, including quantum yield and fluorescence lifetime, would need to be determined experimentally. The polarity of the solvent is also expected to have a significant impact on the fluorescence behavior of this compound.

Surface-Enhanced Raman Scattering (SERS) Investigations

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can provide detailed vibrational information about molecules adsorbed on metallic nanostructures. While specific SERS studies on 2-Naphthol, 1-(p-fluorophenylazo)- are not documented, the principles of SERS are applicable. The enhancement of the Raman signal would allow for the detection of this compound at very low concentrations.

The SERS spectrum would be expected to show enhanced bands corresponding to the vibrations of the azo group and the aromatic rings. The orientation of the molecule on the metallic surface, which can be inferred from the relative enhancement of different vibrational modes, would be of particular interest. Studies on related azo dyes have demonstrated the utility of SERS in elucidating their structure and interactions.

Computational Chemistry and Theoretical Investigations of the Chemical Compound

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a primary tool for predicting the molecular and electronic properties of compounds like 2-Naphthol (B1666908), 1-(p-fluorophenylazo)-.

Optimized Molecular Geometries and Conformational Analysis

Computational studies on similar azo dyes, such as 1-phenylazo-2-naphthol, have utilized DFT methods, often with the B3LYP functional, to determine optimized molecular geometries. researchgate.net For 2-Naphthol, 1-(p-fluorophenylazo)-, it is anticipated that the molecule exists predominantly in a planar or near-planar conformation, which is a common feature of azo dyes that facilitates π-electron delocalization across the azo bridge and the aromatic rings.

The molecule can exist as two tautomers: the hydrazo form and the azo form. DFT calculations on the parent compound have shown a small energy difference between these two forms, suggesting that a tautomeric equilibrium likely exists in solution. researchgate.net The introduction of a fluorine atom at the para position of the phenyl ring is expected to influence this equilibrium due to its electron-withdrawing nature.

A conformational analysis would likely reveal different stable or metastable conformers based on the rotation around the C-N and N-N bonds. The relative energies of these conformers could be calculated to identify the most stable structure.

Table 1: Predicted Key Geometric Parameters for 2-Naphthol, 1-(p-fluorophenylazo)- (Illustrative)

| Parameter | Predicted Value (Azo Form) | Predicted Value (Hydrazo Form) |

| N=N Bond Length (Å) | ~1.25 | - |

| C-N Bond Length (Å) | ~1.43 | ~1.35 (C=N), ~1.40 (N-N) |

| N-H Bond Length (Å) | - | ~1.02 |

| O-H Bond Length (Å) | ~0.97 | - |

| Dihedral Angle (Phenyl-N=N-Naphthyl) | ~0-10° | Variable |

Note: These are illustrative values based on typical findings for similar azo dyes and would require specific DFT calculations for confirmation.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

For 2-Naphthol, 1-(p-fluorophenylazo)-, the HOMO is expected to be localized primarily on the electron-rich naphthol ring, while the LUMO is likely distributed across the azo bridge and the fluorophenyl ring. The fluorine substituent, being electronegative, would lower the energy of the LUMO. Time-Dependent DFT (TD-DFT) calculations would be instrumental in predicting the electronic absorption spectra, with the primary transitions corresponding to HOMO-LUMO excitations. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for 2-Naphthol, 1-(p-fluorophenylazo)- (Illustrative)

| Molecular Orbital | Energy (eV) |

| HOMO | -5.5 to -6.0 |

| LUMO | -2.0 to -2.5 |

| HOMO-LUMO Gap | 3.0 to 4.0 |

Note: These are estimated energy ranges and are sensitive to the level of theory and basis set used in the DFT calculations.

Molecular Dynamics (MD) Simulations of Dynamic Behavior

While specific MD simulations for 2-Naphthol, 1-(p-fluorophenylazo)- are not reported, this technique would be invaluable for understanding its behavior in different environments, such as in various solvents or within a biological system. MD simulations could model the conformational changes over time, the interactions with solvent molecules, and the dynamics of intermolecular associations. Such simulations would provide insights into the flexibility of the molecule and the accessibility of different reactive sites.

Quantum Chemical Descriptors and Reactivity Predictions

Quantum chemical descriptors, derived from DFT calculations, are used to quantify various aspects of a molecule's reactivity. Key descriptors include chemical potential (μ), hardness (η), and the electrophilicity index (ω). These parameters help in predicting how a molecule will interact with other chemical species.

For 2-Naphthol, 1-(p-fluorophenylazo)-, the presence of the electronegative fluorine atom would likely increase its electrophilicity compared to the unsubstituted parent compound. This suggests it would be more susceptible to nucleophilic attack. The calculation of these descriptors would provide a quantitative basis for comparing its reactivity with other related azo dyes.

Table 3: Predicted Quantum Chemical Descriptors for 2-Naphthol, 1-(p-fluorophenylazo)- (Illustrative)

| Descriptor | Formula | Predicted Trend |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | More negative than parent compound |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Likely similar to or slightly higher than parent compound |

| Electrophilicity Index (ω) | μ² / (2η) | Higher than parent compound |

Note: The trends are predicted based on the expected electronic effects of the fluorine substituent.

Theoretical Analysis of Intramolecular and Intermolecular Interactions

The structure and properties of 2-Naphthol, 1-(p-fluorophenylazo)- are significantly influenced by non-covalent interactions.

Intramolecular Hydrogen Bonding: A key feature of this molecule is the potential for an intramolecular hydrogen bond between the hydroxyl group of the naphthol moiety and one of the nitrogen atoms of the azo group. This interaction is crucial in stabilizing the planar conformation and influencing the tautomeric equilibrium. Theoretical methods like Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis would be employed to characterize the strength and nature of this hydrogen bond.

Coordination Chemistry and Metal Complexation Studies

Synthesis of Metal Chelates and Coordination Compounds Utilizing the Chemical Compound as a Ligand

The synthesis of metal chelates with 2-Naphthol (B1666908), 1-(p-fluorophenylazo)- as a ligand would typically involve the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent. The general procedure involves dissolving the ligand in a solvent like ethanol (B145695) or methanol, followed by the addition of a base (e.g., sodium hydroxide (B78521) or an amine) to deprotonate the naphtholic hydroxyl group, creating the naphtholate anion. This anionic ligand solution is then treated with a solution of the metal salt (e.g., chlorides, nitrates, or acetates of transition metals). The resulting metal chelate often precipitates from the solution and can be isolated by filtration, washed, and dried.

For instance, the synthesis of a Cu(II) complex could be represented by the following general equation:

2 C₁₆H₁₁FN₂O + Cu²⁺ → [Cu(C₁₆H₁₀FN₂O)₂] + 2 H⁺

The reaction conditions, such as pH, temperature, and solvent, can significantly influence the nature and yield of the resulting complex.

Based on the structure of 2-Naphthol, 1-(p-fluorophenylazo)-, it is expected to act primarily as a bidentate ligand . Coordination would occur through the oxygen atom of the deprotonated naphtholic group and one of the nitrogen atoms of the azo group, forming a stable six-membered chelate ring. This coordination mode is common for analogous 1-phenylazo-2-naphthol ligands.

The stoichiometry of the resulting metal complexes is typically influenced by the charge and coordination number preference of the central metal ion. For divalent metal ions like Cu²⁺, Ni²⁺, Co²⁺, and Zn²⁺, a 1:2 metal-to-ligand (M:L) stoichiometry is commonly observed, leading to the formation of neutral complexes of the type [M(L)₂]. In these complexes, the metal ion is typically in an octahedral or distorted octahedral geometry, with two bidentate ligands occupying four coordination sites. The remaining coordination sites, if any, might be occupied by solvent molecules.

For trivalent metal ions, such as Fe³⁺ or Cr³⁺, a 1:3 (M:L) stoichiometry could be possible, forming neutral [M(L)₃] complexes, or other stoichiometries depending on the reaction conditions and the presence of other coordinating anions.

It is important to note that while bidentate coordination is the most probable mode, the possibility of other coordination behaviors, such as monodentate coordination through the azo nitrogen under specific conditions, cannot be entirely ruled out without experimental verification.

The nature of the metal ion plays a crucial role in the formation and stability of the resulting complexes. The stability of the complexes formed with 2-Naphthol, 1-(p-fluorophenylazo)- is expected to follow the Irving-Williams series for divalent metal ions: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺. This trend is based on the decrease in ionic radii and the increase in the crystal field stabilization energy across the series.

The geometry of the resulting complex is also dictated by the metal ion. For example:

Cu²⁺ complexes are often subject to Jahn-Teller distortion, leading to a distorted octahedral or square planar geometry.

Ni²⁺ can form both octahedral and square planar complexes, depending on the ligand field strength and steric factors.

Zn²⁺ , having a d¹⁰ electronic configuration, typically forms tetrahedral or octahedral complexes with no crystal field stabilization energy.

Co²⁺ can form both tetrahedral and octahedral complexes.

The presence of the electron-withdrawing fluorine atom in the ligand is anticipated to reduce the electron density on the azo nitrogen, which could slightly decrease the basicity of the ligand and, in turn, affect the stability constants of the metal complexes compared to its non-fluorinated analogue.

Ligand Design Strategies for Tunable Coordination Properties

The structure of 2-Naphthol, 1-(p-fluorophenylazo)- itself represents a ligand design strategy. The incorporation of the fluorine atom is a deliberate modification aimed at tuning the electronic properties of the ligand. This can have several consequences for its coordination properties:

Modified Redox Potential: The electron-withdrawing nature of fluorine can make the ligand and its metal complexes more resistant to oxidation.

Altered Acidity: The pKa of the naphtholic proton is expected to be lower compared to the non-fluorinated parent compound, facilitating deprotonation and complexation at a lower pH.

Enhanced Lipophilicity: The fluorine atom can increase the lipophilicity of the ligand and its complexes, which can be advantageous for applications requiring solubility in non-polar solvents or for biological interactions.

Further design strategies could involve:

Introducing other substituents: Placing different electron-donating or electron-withdrawing groups at various positions on the phenyl or naphthyl rings can systematically tune the electronic and steric properties of the ligand.

Modifying the backbone: Replacing the naphthol ring with other aromatic systems or introducing additional coordinating groups could change the denticity of the ligand from bidentate to tridentate or higher, leading to complexes with different geometries and stabilities. For example, introducing a hydroxyl or amino group in the ortho position of the phenyl ring could lead to a tridentate ligand.

These strategies allow for the rational design of ligands with specific properties for targeted applications in catalysis, sensing, or materials science.

Electrochemical Properties of Metal Complexes

The electrochemical properties of metal complexes of 2-Naphthol, 1-(p-fluorophenylazo)- are expected to be rich and informative. Cyclic voltammetry would be a key technique to investigate the redox behavior of both the free ligand and its metal complexes.

The free ligand is expected to exhibit an irreversible reduction wave corresponding to the reduction of the azo group (–N=N–). The potential at which this reduction occurs will be influenced by the electron-withdrawing fluorine atom, likely shifting it to a more positive potential compared to the non-fluorinated analogue.

Upon complexation with a redox-active metal ion (e.g., Cu²⁺, Fe³⁺, Co²⁺), the cyclic voltammogram would display additional redox waves corresponding to the metal-centered processes (e.g., Cu²⁺/Cu⁺). The potential of these metal-centered redox couples will be significantly influenced by the coordination environment provided by the ligand. The electron-withdrawing nature of the fluoro-substituted ligand is expected to stabilize the lower oxidation state of the metal, thus shifting the reduction potential to more positive values.

For example, in a [Cu(L)₂] complex, the Cu²⁺/Cu⁺ redox couple would be observed. The ease of this reduction would provide insight into the stability of the Cu(I) state in this particular coordination environment. Comparing the electrochemical data of complexes with different metal ions would provide a deeper understanding of the electronic communication between the metal center and the ligand.

Spectroscopic Characterization of Metal Complexes

Spectroscopic techniques are indispensable for the characterization of metal complexes of 2-Naphthol, 1-(p-fluorophenylazo)-.

UV-Visible Spectroscopy: The UV-Vis spectrum of the free ligand, 2-Naphthol, 1-(p-fluorophenylazo)-, is expected to show characteristic absorption bands in the visible region, which are responsible for its color. These bands are typically due to π → π* and n → π* electronic transitions within the azo-naphthol chromophore. Upon complexation with a metal ion, significant changes in the UV-Vis spectrum are anticipated. The formation of the metal-ligand bond alters the energy levels of the molecular orbitals of the ligand, leading to a shift in the absorption bands. This shift, known as a chelatogenic shift , is a strong indication of complex formation.

Typically, the main absorption band in the visible region undergoes a bathochromic (red) shift upon complexation. The magnitude of this shift can provide qualitative information about the stability of the complex and the nature of the metal-ligand interaction. The appearance of new bands, possibly due to d-d transitions (for transition metal ions) or charge-transfer transitions (ligand-to-metal or metal-to-ligand), can also be observed.

Infrared (IR) Spectroscopy: IR spectroscopy provides crucial information about the coordination sites of the ligand. In the IR spectrum of the free ligand, a broad band corresponding to the stretching vibration of the phenolic O-H group is expected in the region of 3400-3200 cm⁻¹. Upon deprotonation and coordination to a metal ion, this band will disappear, which is a key piece of evidence for the involvement of the hydroxyl group in complexation.

Another important band is the N=N stretching vibration, which typically appears in the region of 1450-1400 cm⁻¹. Upon coordination of one of the azo nitrogen atoms to the metal center, the electron density in the N=N bond is reduced, leading to a decrease in the bond order. This results in a shift of the ν(N=N) band to a lower frequency (wavenumber) in the spectrum of the metal complex.

Furthermore, new bands corresponding to the M-O and M-N stretching vibrations are expected to appear in the far-IR region of the spectrum of the metal complexes, typically below 600 cm⁻¹. The positions of these bands provide direct evidence of the formation of metal-oxygen and metal-nitrogen bonds.

The table below summarizes the expected IR spectral changes upon complexation.

| Functional Group | Expected Wavenumber in Free Ligand (cm⁻¹) | Expected Change Upon Complexation |

| ν(O-H) | 3400-3200 (broad) | Disappears |

| ν(N=N) | 1450-1400 | Shifts to lower frequency |

| ν(M-O) | - | Appears (typically < 600 cm⁻¹) |

| ν(M-N) | - | Appears (typically < 600 cm⁻¹) |

NMR and Electron Spin Resonance (ESR) Spectroscopy of Paramagnetic Complexes

The study of paramagnetic metal complexes of 2-Naphthol, 1-(p-fluorophenylazo)- provides deep insights into their electronic structure and the nature of the metal-ligand bonding. Techniques such as Nuclear Magnetic Resonance (NMR) and Electron Spin Resonance (ESR) spectroscopy are particularly powerful in this regard.

NMR Spectroscopy of Paramagnetic Complexes

The NMR spectra of paramagnetic complexes, such as those involving Co(II), are distinctly different from their diamagnetic counterparts. The presence of unpaired electrons in the metal center leads to large chemical shifts (paramagnetic shifts) and significant broadening of the NMR signals. researchgate.netnih.gov These effects arise from the hyperfine coupling between the unpaired electrons and the resonating nuclei.

The paramagnetic shift is a sum of two contributions: the contact shift and the pseudo-contact (or dipolar) shift. The contact shift arises from the delocalization of unpaired electron spin density onto the ligand atoms, while the pseudo-contact shift results from the through-space dipolar interaction between the electron magnetic moment and the nuclear magnetic moment. The magnitude and sign of these shifts are highly sensitive to the geometry and electronic structure of the complex. nih.govd-nb.info

For a hypothetical high-spin Co(II) complex with 2-Naphthol, 1-(p-fluorophenylazo)-, the 1H NMR spectrum is expected to show resonances spread over a wide range, typically from -50 to +100 ppm. The protons closest to the paramagnetic metal center would experience the largest shifts and the most significant broadening. For instance, the protons of the naphthol ring would be more affected than those of the p-fluorophenyl ring. d-nb.infomdpi.com

A representative, albeit hypothetical, set of 1H NMR chemical shifts for a Co(II) complex of 2-Naphthol, 1-(p-fluorophenylazo)- is presented below. It is important to note that the actual values can vary significantly depending on the specific coordination environment and solvent. researchgate.netmdpi.com

| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) |

| Naphthol H (ortho to OH) | 45.8 |

| Naphthol H (peri to azo) | 65.2 |

| Other Naphthol H | 10-30 |

| p-Fluorophenyl H | 5-15 |

This table is illustrative and based on data from analogous paramagnetic Co(II) complexes.

Electron Spin Resonance (ESR) Spectroscopy of Paramagetic Complexes

ESR spectroscopy is a technique that specifically detects species with unpaired electrons, making it an ideal tool for studying paramagnetic complexes, such as those of Cu(II). The ESR spectrum provides information about the g-tensor and hyperfine coupling constants, which are characteristic of the electronic environment of the unpaired electron. researchgate.netethz.ch

For a typical Cu(II) (d9) complex with 2-Naphthol, 1-(p-fluorophenylazo)-, an axially symmetric ESR spectrum is expected, characterized by two g-values: g|| and g⊥. In an axially elongated geometry, which is common for Cu(II) complexes, g|| > g⊥ > 2.0023. The hyperfine splitting pattern arises from the interaction of the unpaired electron with the copper nucleus (I = 3/2), which splits the signal into four lines. ethz.chnih.gov

| Parameter | Representative Value |

| g | |

| g⊥ | 2.04 - 2.08 |

| A |

This table provides typical ranges for ESR parameters of analogous Cu(II) complexes with similar ligands.

Thermal Behavior and Decomposition Mechanisms of Metal Complexes

The thermal stability and decomposition pathways of metal complexes of 2-Naphthol, 1-(p-fluorophenylazo)- are crucial for understanding their potential applications at elevated temperatures. Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are the primary techniques used to investigate these properties.

The thermal decomposition of these complexes generally occurs in multiple steps. The initial step often corresponds to the loss of any coordinated or lattice water molecules. This is typically followed by the decomposition of the organic ligand and the counter-anions, if present. The final residue is usually a stable metal oxide. researchgate.netmdpi.commersin.edu.tr

The decomposition temperatures and the nature of the decomposition products are influenced by several factors, including the nature of the metal ion, the coordination geometry, and the presence of substituents on the ligand. For instance, the introduction of a fluoro group on the phenyl ring can influence the thermal stability.

Below is a hypothetical representation of the thermal decomposition data for some metal complexes of 2-Naphthol, 1-(p-fluorophenylazo)-, based on studies of analogous azo dye complexes. mdpi.commersin.edu.trnih.govresearchgate.net

| Metal Complex | Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Probable Evolved Species | Final Residue |

| [Co(L)2] | 1 | 250 - 450 | ~50% | Fragments of one ligand molecule | Co3O4 |

| 2 | 450 - 600 | ~40% | Remaining ligand fragments | ||

| [Ni(L)2] | 1 | 280 - 500 | ~90% | Complete ligand decomposition | NiO |

| [Cu(L)2] | 1 | 260 - 480 | ~92% | Complete ligand decomposition | CuO |

L = deprotonated 2-Naphthol, 1-(p-fluorophenylazo)-. This table is a generalized representation based on the thermal behavior of similar metal-azo complexes.

The decomposition mechanism often involves the cleavage of the azo bond and the fragmentation of the aromatic rings. The presence of different metal ions can catalyze these decomposition processes to varying extents, leading to differences in decomposition temperatures and the number of observable steps. mersin.edu.trnih.gov For example, some nickel complexes have been observed to undergo a rapid, single-step decomposition, while cobalt complexes may exhibit a more stepwise decomposition pattern. mersin.edu.trresearchgate.net

Photophysical and Optoelectronic Properties Research

Excited-State Dynamics and Proton Transfer Studies

The photophysics of 1-arylazo-2-naphthol derivatives are largely governed by an excited-state intramolecular proton transfer (ESIPT) process. nih.govmdpi.com Upon photoexcitation, these molecules can undergo a rapid transfer of a proton from the hydroxyl group of the naphthol moiety to a nitrogen atom of the azo group. This process leads to the formation of a transient keto-hydrazone tautomer from the initial enol-azo form. The dynamics of this ESIPT are critical in defining the subsequent de-excitation pathways, including fluorescence and non-radiative decay.

The presence of a substituent on the phenyl ring, such as the fluorine atom in 2-Naphthol (B1666908), 1-(p-fluorophenylazo)-, can influence the ESIPT process. Electron-withdrawing groups, like fluorine, can affect the acidity of the naphthol proton and the basicity of the azo nitrogen, thereby modulating the rate and efficiency of the proton transfer. jocpr.com Computational studies on similar azo dyes and Schiff bases have provided insights into the potential energy surfaces of the ground and excited states, helping to rationalize the observed photophysical behavior. nih.gov The ESIPT mechanism is a key factor in the dual-emission properties observed in some related compounds. mdpi.com

Fluorescence Quantum Yields and Luminescence Efficiency

The fluorescence quantum yield (Φf) of azo-naphthol dyes is often dependent on the solvent environment and the specific substituents on the aromatic rings. For many 1-phenylazo-2-naphthol derivatives, the fluorescence can be weak due to efficient non-radiative decay pathways. However, the introduction of certain functional groups can enhance fluorescence. Some o-phenylazonaphthol derivatives have been reported to exhibit aggregation-induced emission (AIE), where their fluorescence intensity increases in an aggregated state. rsc.org

The luminescence efficiency is intrinsically linked to the competition between radiative (fluorescence) and non-radiative decay processes from the excited state. The ESIPT process plays a significant role here; the relative energies of the excited enol-azo and keto-hydrazone forms, and the barriers between them, dictate the emission properties. For some azo dyes, the formation of the keto-hydrazone tautomer can open up efficient non-radiative decay channels, leading to low fluorescence quantum yields. The presence of a benzothiazole (B30560) moiety in place of the phenyl ring has been shown to enhance the fastness properties of some azo disperse dyes, which can be related to their photophysical stability and luminescence characteristics. researchgate.net

Table 1: Representative Fluorescence Quantum Yields of Azo-Naphthol Derivatives in Different Solvents

| Compound | Solvent | Fluorescence Quantum Yield (Φf) |

| 1-Phenylazo-2-naphthol | Cyclohexane | ~ 0.01 |

| 1-Phenylazo-2-naphthol | Ethanol (B145695) | ~ 0.05 |

| 1-(p-Nitrophenylazo)-2-naphthol | Dichloromethane | < 0.01 |

Note: This table presents illustrative data based on typical values for related compounds and is not specific experimental data for 2-Naphthol, 1-(p-fluorophenylazo)-.

Photostability and Degradation Pathways Under Irradiation

Azo dyes are known to undergo photodegradation upon exposure to ultraviolet (UV) radiation. researchgate.netmdpi.com The photostability of these compounds is a critical parameter for their practical applications. The degradation process can involve the cleavage of the azo bond (–N=N–), which is responsible for the color of these dyes. mdpi.com Studies on the photodegradation of azo dyes have shown that the process can be influenced by factors such as pH, the presence of oxygen, and the nature of the solvent. jocpr.com

The degradation pathways can be complex, often involving reactive oxygen species like hydroxyl radicals and singlet oxygen, particularly for dyes existing in the hydrazone form. jocpr.comresearchgate.net The initial steps of degradation may involve the formation of hydroxylated derivatives, followed by the breakdown into smaller, lower-molecular-weight compounds. researchgate.net The photostability of azo-naphthol dyes can be improved by chelation with metal salts, such as nickel, which can act as photostabilizers. researchgate.net

Photoisomerization and Photochromism Studies

Azo compounds, including 1-arylazo-2-naphthols, can exhibit photoisomerization, a reversible transformation between two isomers upon irradiation with light. optica.orgnih.gov The most common photoisomerization in azo dyes is the trans-cis isomerization around the N=N double bond. The trans isomer is generally more thermodynamically stable, while the cis isomer can be formed upon irradiation with UV light. The reverse cis-trans isomerization can be induced by visible light or occur thermally. optica.org

This photo-induced switching of molecular geometry leads to changes in the absorption spectrum and other physical properties, a phenomenon known as photochromism. jst.go.jp The efficiency of photoisomerization and the thermal stability of the cis isomer are influenced by the molecular structure and the surrounding medium. For some hydroxyazo compounds, the reversible trans/cis photoisomerization is observed in non-polar solvents but not in polar solvents. nih.gov The study of photochromism in azo dyes is relevant for applications in optical data storage, molecular switches, and smart materials.

Table 2: Illustrative Photoisomerization Data for a Generic 1-Arylazo-2-naphthol

| Property | Value |

| Irradiation Wavelength (trans to cis) | ~365 nm |

| Irradiation Wavelength (cis to trans) | >450 nm |

| Thermal Half-life of cis-isomer (in solution) | Minutes to Hours |

Note: This table provides representative values for photochromic azo dyes and is intended for illustrative purposes.

Development of Fluorescent Chemosensors and Molecular Probes

Naphthol-based compounds have been extensively explored for the development of fluorescent chemosensors for the detection of various ions and molecules. nih.govmdpi.com The principle often relies on the modulation of the fluorescence properties of the probe upon binding to the target analyte. This can manifest as a "turn-on" or "turn-off" fluorescence response.

Azo-naphthol derivatives are also promising candidates for chemosensors due to their ease of synthesis and the potential for colorimetric and fluorometric signal changes. researchgate.netrsc.org The introduction of specific binding sites into the molecular structure of 1-(p-fluorophenylazo)-2-naphthol could enable its use as a selective chemosensor. For instance, the chelation-enhanced fluorescence (CHEF) effect is a common mechanism where the binding of a metal ion restricts intramolecular rotation or other non-radiative decay pathways, leading to an increase in fluorescence intensity. nih.gov Naphthol-based Schiff bases have been successfully employed for the selective detection of metal ions like Zn²⁺. nih.gov

Advanced Materials Science Applications

Exploration in Organic Electronics and Optoelectronics

The exploration of azo dyes, including fluorinated derivatives like 2-Naphthol (B1666908), 1-(p-fluorophenylazo)-, in the realm of organic electronics and optoelectronics is driven by their inherent photoresponsive properties and tunable electronic characteristics. The electron-withdrawing nature of the fluorine atom in the para position of the phenyl ring can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the compound. This modulation is a critical factor in designing materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Research into related fluorinated organic materials has shown that fluorine substitution can enhance the performance and stability of electronic devices. For instance, fluorination can lead to improved charge mobility and better energy level alignment with other materials in a device stack. While specific studies on 2-Naphthol, 1-(p-fluorophenylazo)- for these applications are not extensively documented, the general principles of molecular engineering through fluorination suggest its potential as a component in these technologies. The azo group's ability to undergo reversible trans-cis isomerization upon light irradiation also opens up possibilities for its use in photoswitchable electronic devices.

Integration into Supramolecular Architectures

The field of supramolecular chemistry focuses on the non-covalent interactions that govern the self-assembly of molecules into well-defined, functional structures. The structure of 2-Naphthol, 1-(p-fluorophenylazo)- offers several features conducive to forming such architectures. The presence of the hydroxyl (-OH) and azo (-N=N-) groups allows for hydrogen bonding, while the aromatic rings can participate in π-π stacking interactions.

The fluorine atom introduces an additional element of control over these non-covalent forces. C–H···F and C–F···π interactions, though weaker than conventional hydrogen bonds, can play a significant role in directing the self-assembly process, leading to unique and stable supramolecular structures. Research on other fluorinated organic molecules has demonstrated the profound impact of these weak interactions on crystal packing and the formation of complex architectures. rsc.org The ability to control the assembly of 2-Naphthol, 1-(p-fluorophenylazo)- at the molecular level could lead to the development of novel materials with tailored optical, electronic, or sensory properties. For instance, self-assembled structures of this dye could exhibit enhanced fluorescence or be used as templates for the creation of nanostructured materials.

Research in Advanced Optical Recording Media

Azo dyes have been a subject of significant interest for advanced optical recording media due to their photochromic properties. The light-induced trans-cis isomerization of the azo group can lead to a change in the refractive index and absorption coefficient of the material, which are the fundamental principles behind optical data storage. researchgate.net This reversible change allows for the writing, erasing, and rewriting of information.

The incorporation of a fluorine atom in 2-Naphthol, 1-(p-fluorophenylazo)- could offer several advantages in this context. Fluorination can influence the photostability of the dye, potentially increasing the number of write-erase cycles before degradation. Furthermore, the electronic effects of fluorine can alter the absorption spectrum of the dye, making it compatible with different laser wavelengths used in optical recording systems. While specific research on this compound for optical storage is limited, studies on other azo dyes suggest that structural modifications, such as fluorination, are a key strategy for optimizing their performance in these applications. researchgate.net

Functional Coatings and Thin Film Applications

The development of functional coatings and thin films is crucial for a wide range of technologies, from protective layers to advanced electronic displays. Azo dyes can be incorporated into polymer matrices or deposited as thin films to impart specific functionalities. The properties of 2-Naphthol, 1-(p-fluorophenylazo)- make it a candidate for such applications.

Q & A

Q. What are the optimal synthetic routes for 2-Naphthol, 1-(p-fluorophenylazo)-, and how can purity be maximized?

The synthesis typically involves diazotization of p-fluoroaniline followed by coupling with 2-naphthol under alkaline conditions. Key steps include:

- pH control : Maintaining alkaline pH (~9–11) during coupling to stabilize the diazonium intermediate and enhance coupling efficiency .

- Purification : Recrystallization using ethanol or ethanol/ether mixtures to remove unreacted 2-naphthol, a common impurity. Hot-water washing is recommended for residual 2-naphthol removal .

- Yield optimization : Refluxing in ethanol post-synthesis improves crystallinity and yield (~85–95% under controlled conditions) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- UV-Vis spectroscopy : The azo group exhibits strong absorbance in the visible range (λmax ~460–520 nm), useful for confirming conjugation and electronic transitions .

- IR spectroscopy : Peaks at ~1600 cm⁻¹ (C=N stretch) and ~3400 cm⁻¹ (O–H stretch) validate the azo-naphthol structure .

- NMR : ¹H NMR can resolve aromatic proton environments, though paramagnetic metal complexes may complicate analysis .

Advanced Research Questions

Q. How does 2-Naphthol, 1-(p-fluorophenylazo)-, function as a chelating agent for transition metals, and what methodological factors influence its selectivity?

The compound acts as a bidentate ligand, coordinating via the azo (–N=N–) and hydroxyl (–OH) groups. Methodological considerations include:

- pH dependence : Optimal complexation occurs at pH 7–9 for Cu(II) and Zn(II), but competing ions (e.g., Fe³⁺) require masking agents like citrate .

- Solvent systems : Ethanol/water mixtures enhance solubility, while micellar media (e.g., SDS) improve sensitivity in spectrophotometric assays .

- Preconcentration : SiO₂ nanoparticle-functionalized derivatives enable trace metal detection at sub-ppb levels .

Q. What are the nonlinear optical (NLO) properties of this compound, and how can they be experimentally quantified?

- Z-scan technique : Measures third-order nonlinear susceptibility (χ³) and nonlinear absorption coefficient (β) using ultrafast lasers. Thin films exhibit strong NLO responses due to π-conjugation and intramolecular charge transfer .

- Applications : Potential use in optical limiting devices or photonic switches, requiring controlled film deposition (e.g., spin-coating) to minimize scattering .

Q. How do conflicting reports on photostability and thermal decomposition pathways inform handling protocols?

- Photostability : The compound degrades under UV light via azo bond cleavage. Stabilizers like antioxidants (e.g., BHT) or UV-absorbers (e.g., TiO₂ coatings) mitigate decomposition .

- Thermal decomposition : Above 200°C, toxic NOx and fluorinated aromatics are released. Thermogravimetric analysis (TGA) coupled with FTIR is recommended for pathway analysis .

Methodological Challenges and Data Contradictions

Q. How should researchers address discrepancies in reported pH optima for metal-complexation studies?

Variations arise from differences in:

Q. What strategies improve reproducibility in microextraction applications using this reagent?

- Vortex-assisted dispersive liquid-liquid microextraction (DLLME) : Use 1-decanol (extractant) and ethanol (dispersant) for efficient phase separation. Optimize volumes (e.g., 100 µL 1-decanol, 1 mL ethanol) to achieve >95% recovery .

- Interference management : Masking agents (e.g., EDTA for Co²⁺, CN⁻ for Fe³⁺) enhance selectivity in complex matrices like seawater .

Safety and Stability

Q. What are the toxicological risks, and how should the compound be handled in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.